(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
“(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core conjugated to a 2-(difluoromethylsulfonyl)phenyl group via a ketone linker. The spirocyclic framework is known to confer conformational rigidity, which can enhance receptor binding selectivity and metabolic stability in pharmaceuticals . The difluoromethylsulfonyl substituent introduces strong electron-withdrawing effects, likely improving bioavailability and modulating interactions with biological targets, as fluorinated groups are widely recognized for enhancing drug-like properties such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5S/c17-15(18)25(21,22)13-5-2-1-4-12(13)14(20)19-8-6-16(7-9-19)23-10-3-11-24-16/h1-2,4-5,15H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLJOSVVRUHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.
Introduction of the Difluoromethylsulfonyl Group: This step involves the reaction of the spirocyclic intermediate with a difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the difluoromethylsulfonylated spirocyclic intermediate with a phenylmethanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethylsulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its spirocyclic structure is known to impart stability and bioavailability, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfonyl group can form strong interactions with active sites, while the spirocyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related spirocyclic derivatives, highlighting differences in substituents, molecular properties, and inferred biological activities:
Substituent Effects on Pharmacological Properties
- Halogen vs. Sulfonyl Groups: The chloro-fluoro substituents in provide moderate electron withdrawal but lack the steric bulk and polarity of the difluoromethylsulfonyl group in the target compound.
- Fluorination Impact: The difluoromethyl group in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs (e.g., ), as C–F bonds resist cytochrome P450-mediated oxidation .
- Spirocyclic Core Modifications : The 9-azaspiro[5.5]undecane framework is conserved across analogs, suggesting its critical role in maintaining conformational rigidity for receptor binding. Substitutions on the phenyl ring (e.g., benzyl in vs. sulfonyl in the target) dictate selectivity and potency differences.
Metabolic and Physicochemical Considerations
- Solubility : Sulfonyl groups (target, ) generally improve aqueous solubility over halogenated or alkylated analogs (e.g., ), though excessive bulk may counterbalance this effect.
- Stability: Fluorination in the target compound likely extends half-life compared to non-fluorinated spirocyclic derivatives, as seen in other fluorinated pharmaceuticals .
Research Findings and Implications
While direct data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:
Sigma1 Receptor Targeting : The spirocyclic core in demonstrates potent Sigma1 antagonism, suggesting the target compound may share this activity. The difluoromethylsulfonyl group could further refine binding kinetics.
Fluorine-Driven Optimization : Fluorination enhances metabolic stability and bioavailability, as evidenced by the widespread use of fluorinated groups in FDA-approved drugs .
Sulfonyl vs. Sulfonate : The target’s sulfonyl group offers stronger electron withdrawal and hydrogen-bonding capability compared to sulfonate esters (e.g., ), which may improve target affinity but reduce solubility.
Biological Activity
The compound (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a difluoromethyl sulfone group attached to a phenyl ring, along with a spirocyclic structure that includes a dioxane moiety. Its unique structure may contribute to its biological properties, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, the inhibition of oxidative phosphorylation (OXPHOS) has been identified as a promising strategy against certain cancer types, particularly pancreatic cancer. The compound DX3–213B , a related molecule, demonstrated potent inhibition of Complex I of the mitochondrial respiratory chain, leading to reduced ATP generation and inhibited cancer cell growth in vitro and in vivo .
Anti-inflammatory Effects
Compounds containing sulfonyl groups have shown anti-inflammatory properties. A study on related sulfonamide derivatives highlighted their ability to selectively inhibit cyclooxygenase-2 (COX-2) with significant anti-inflammatory activity comparable to celecoxib . This suggests that the difluoromethyl sulfone moiety may enhance the anti-inflammatory potential of the compound.
The proposed mechanism for the biological activity involves interaction with specific enzymes or pathways crucial for cell proliferation and inflammatory responses. For example, the inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators . Additionally, targeting metabolic pathways like OXPHOS can disrupt energy production in rapidly dividing cancer cells .
Case Studies
- In Vitro Studies : Preliminary studies using similar compounds have shown effective inhibition of cancer cell lines, demonstrating reduced viability and increased apoptosis rates.
- In Vivo Efficacy : In animal models, compounds with similar structures have exhibited significant tumor regression without notable toxicity, supporting their potential as therapeutic agents in oncology .
Data Summary
| Property/Activity | Observations |
|---|---|
| Anticancer Activity | Significant growth inhibition in pancreatic cancer cells |
| Anti-inflammatory Activity | Selective COX-2 inhibition comparable to celecoxib |
| Mechanism | Inhibition of OXPHOS and COX enzymes |
| Toxicity | Low toxicity observed in animal models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
